5,6-Dimethoxy-1H-indazole-3-carbonitrile

Vue d'ensemble

Description

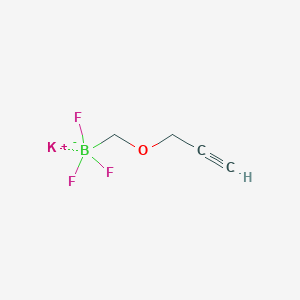

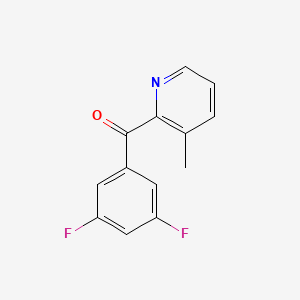

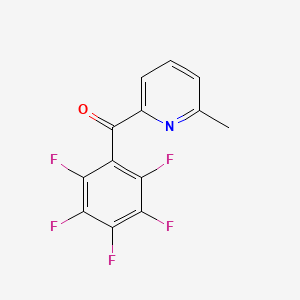

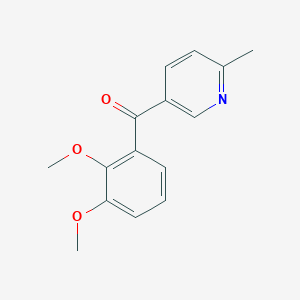

5,6-Dimethoxy-1H-indazole-3-carbonitrile is a heterocyclic organic compound with the molecular formula C10H9N3O2 . It has a molecular weight of 203.2 g/mol . The compound appears as a light brown solid .

Molecular Structure Analysis

The InChI code for 5,6-Dimethoxy-1H-indazole-3-carbonitrile is 1S/C10H9N3O2/c1-14-9-3-6-7(4-10(9)15-2)12-13-8(6)5-11/h3-4H,1-2H3,(H,12,13) . This code provides a standard way to encode the compound’s molecular structure.

Chemical Reactions Analysis

While specific chemical reactions involving 5,6-Dimethoxy-1H-indazole-3-carbonitrile are not available, general reactions of indazoles have been studied. These include Cu2O-mediated cyclization of o-haloaryl-N-tosylhydrazones, Ag-catalyzed nitration–annulation with tert-butyl nitrite, iodine-mediated intramolecular aryl and sp3 C–H amination, and metal-free reaction of aryl-hydrazones with montmorillonite K-10 under O2 atmosphere .

Physical And Chemical Properties Analysis

5,6-Dimethoxy-1H-indazole-3-carbonitrile is a light brown solid . It has a molecular weight of 203.2 g/mol and a molecular formula of C10H9N3O2 .

Applications De Recherche Scientifique

Novel Triazole Derivatives and Their Applications

A patent review on novel 1H-1,2,3-, 2H-1,2,3-, 1H-1,2,4- and 4H-1,2,4-triazole derivatives between 2008 and 2011 highlighted the importance of triazole compounds in drug development due to their diverse biological activities. These derivatives have been explored for their anti-inflammatory, antimicrobial, antimycobacterial, antitumoral, and antiviral properties, as well as their potential against neglected diseases. The study emphasizes the need for new, efficient preparations of triazoles considering green chemistry, energy saving, and sustainability. It also underlines the urgency in finding new prototypes for diseases and resistance challenges faced by humanity, especially in poorer populations (Ferreira et al., 2013).

Indazole Derivatives and Therapeutic Applications

Research on indazole derivatives from 2013 to 2017 reviewed forty-two patents for indazole-based therapeutic agents. These compounds have shown promising anticancer and anti-inflammatory activities, along with applications in disorders involving protein kinases and neurodegeneration. The indazole scaffold is crucial for developing new molecules with biological and therapeutic properties (Denya et al., 2018).

Antioxidant Activity Determination

A review of analytical methods used in determining antioxidant activity discusses the importance of understanding the antioxidant properties of compounds for applications in food engineering, medicine, and pharmacy. This knowledge is crucial for clarifying the mechanisms and kinetics of antioxidant processes, potentially relevant for evaluating the antioxidant capacity of indazole derivatives (Munteanu & Apetrei, 2021).

Chemistry and Biology of Indoles and Indazoles

Another study highlights the medicinal significance of indoles and indazoles, noting their wide range of biological activities, including antibacterial, anticancer, anti-inflammatory, and antidiabetic properties. This suggests the broad potential of indazole derivatives in drug development and other therapeutic areas (Ali et al., 2013).

Promising Anti-tumor Agents

A detailed review on indazole derivatives as promising anti-tumor agents describes the significant biological activities of these compounds and their development as inhibitors targeting various cancer-related pathways. This underscores the potential of indazole derivatives, including 5,6-Dimethoxy-1H-indazole-3-carbonitrile, in cancer therapy (Wan et al., 2019).

Propriétés

IUPAC Name |

5,6-dimethoxy-1H-indazole-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O2/c1-14-9-3-6-7(4-10(9)15-2)12-13-8(6)5-11/h3-4H,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQZODNCIALRSDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=NN2)C#N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10696150 | |

| Record name | 5,6-Dimethoxy-1H-indazole-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10696150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,6-Dimethoxy-1H-indazole-3-carbonitrile | |

CAS RN |

29281-09-2 | |

| Record name | 5,6-Dimethoxy-1H-indazole-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10696150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((5-(tert-Butylamino)-6-(4-Ethylphenyl)imidazo[2,1-b][1,3,4]thiadiazol-2-yl)(methyl)amino)-N-(3-(pyrrolidin-1-yl)butyl)acetamide](/img/structure/B1452989.png)